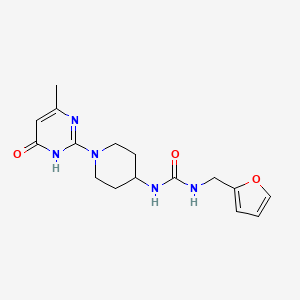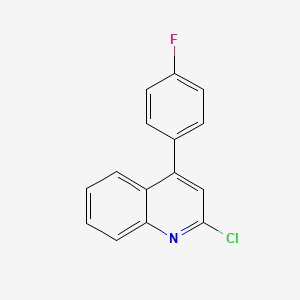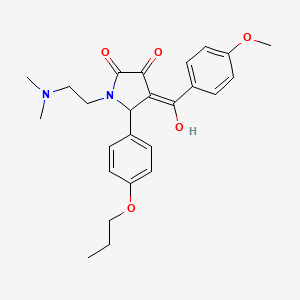![molecular formula C20H18BrNO4S2 B2489842 3-bromo-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide CAS No. 946297-68-3](/img/structure/B2489842.png)
3-bromo-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar complex benzamides often involves multi-step reactions, including bromination, sulfonation, and amidation. These processes are designed to introduce specific functional groups (e.g., bromo, methoxy, sulfonyl) into the molecule, enabling the targeted chemical properties and activities. For example, Jacobs et al. (1994) explored the synthesis of closely related compounds, emphasizing fluorinated amide substituents' introduction to discover potent molecules for clinical evaluation (Jacobs et al., 1994).
Molecular Structure Analysis
The molecular structure of benzamide derivatives can be analyzed using techniques like X-ray diffraction and density functional theory (DFT) calculations. For instance, Demir et al. (2015) employed X-ray single crystal diffraction and DFT to analyze a novel benzamide molecule's structure, revealing its crystallization in a triclinic system and the agreement between experimental and theoretical geometrical parameters (Demir et al., 2015).
Chemical Reactions and Properties
Benzamide derivatives participate in various chemical reactions, reflecting their versatile chemical properties. For example, Chapman et al. (1973) described the preparation of benzo[b]thiophen derivatives from bromomethyl compounds and secondary amines, illustrating benzamides' reactivity and potential for generating pharmacologically active compounds (Chapman et al., 1973).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding a compound's behavior in different environments. While specific data on "3-bromo-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide" is not directly available, similar compounds have been studied to determine these properties, aiding in the prediction of behavior and applications in various fields.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, define a compound's potential applications. For instance, Hirokawa et al. (2000) discussed synthesizing related compounds and their regioselective reactions, highlighting the intricate relationship between molecular structure and chemical reactivity (Hirokawa et al., 2000).
Applications De Recherche Scientifique
Heterocyclic Synthesis and Antimicrobial Activity : New heterocycles, related to the compound of interest, have been synthesized and evaluated for their antimicrobial activity against various bacterial and fungal strains. This research suggests potential applications in developing new antimicrobial agents (Rosca, 2020).
Electrogenerated Nickel(I) Catalysis : Studies involving the controlled-potential reduction of related bromoethers catalyzed by nickel(I) have led to the efficient synthesis of tetrahydrofuran derivatives. This process demonstrates applications in organic synthesis and the development of novel chemical compounds (Esteves, Ferreira, & Medeiros, 2007).
Photochemical Properties for Cancer Therapy : A study on zinc phthalocyanine substituted with new benzenesulfonamide derivative groups, which are structurally related to the compound , revealed its potential use in photodynamic therapy for cancer treatment. These derivatives demonstrated high singlet oxygen quantum yield and good fluorescence properties, crucial for Type II mechanisms in cancer therapy (Pişkin, Canpolat, & Öztürk, 2020).
Synthesis of Antifungal Derivatives : Novel molecules derived from N-(2-bromo-phenyl)-2-hydroxy-benzamide have been synthesized and tested for antifungal activity. This research highlights potential applications in developing new antifungal agents (Ienascu et al., 2018).
Development of Molecular Wires : Aryl bromides, related to the compound of interest, have been used as building blocks for the synthesis of thiol end-capped molecular wires. This application is significant in the field of molecular electronics (Stuhr-Hansen et al., 2005).
Antioxidant Activity from Marine Red Algae : Bromophenol derivatives, structurally related to the compound , have been isolated from the marine red alga Rhodomela confervoides and demonstrated potent antioxidant activities. This suggests potential applications in food preservation and health supplements (Li et al., 2011).
Propriétés
IUPAC Name |
3-bromo-N-[2-(4-methoxyphenyl)sulfonyl-2-thiophen-2-ylethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrNO4S2/c1-26-16-7-9-17(10-8-16)28(24,25)19(18-6-3-11-27-18)13-22-20(23)14-4-2-5-15(21)12-14/h2-12,19H,13H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGBZBIXJTDKFRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C2=CC(=CC=C2)Br)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-{4-[(4-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl}acetamide hydrochloride](/img/structure/B2489760.png)

![Methyl 5-cyclopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B2489762.png)

![N-butyl-2-cyano-3-[3-(propan-2-yl)imidazo[1,5-a]pyridin-1-yl]prop-2-enamide](/img/structure/B2489766.png)

![N-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)morpholin-4-amine](/img/structure/B2489772.png)


![Methyl (E)-4-oxo-4-[2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]propan-2-ylamino]but-2-enoate](/img/structure/B2489775.png)


![5,5-Difluoro-4,6-dihydropyrrolo[1,2-b]pyrazole-2-carboxylic acid](/img/structure/B2489780.png)
